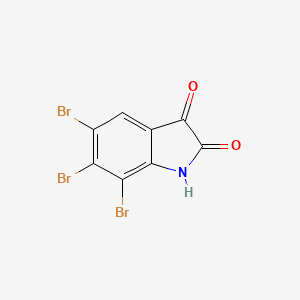
5,6,7-Tribromoisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Tribromoisatin is a halogenated derivative of isatin, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of three bromine atoms at positions 5, 6, and 7 on the isatin ring. It has garnered significant attention due to its potent biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-tribromoisatin typically involves the bromination of isatin. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Tribromoisatin undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced isatin derivatives.
Substitution: Nucleophilic substitution reactions leading to the formation of various substituted isatin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxindoles, reduced isatins, and various substituted isatin derivatives, each exhibiting unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7-tribromoisatin involves its interaction with various molecular targets:
Induction of Apoptosis: At low concentrations, it induces apoptosis in cancer cells by activating effector caspases 3 and 7.
Cytotoxicity: At higher concentrations, it exhibits cytotoxic effects, leading to necrosis.
Kinase Inhibition: Inhibits specific kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
- 5,7-Dibromoisatin
- 5,6-Dibromoisatin
- 5-Bromoisatin
Comparison: 5,6,7-Tribromoisatin is unique due to the presence of three bromine atoms, which enhances its biological activity compared to its mono- and dibrominated counterparts. The additional bromine atoms contribute to its increased potency as an antiproliferative and cytotoxic agent .
Properties
CAS No. |
922707-29-7 |
|---|---|
Molecular Formula |
C8H2Br3NO2 |
Molecular Weight |
383.82 g/mol |
IUPAC Name |
5,6,7-tribromo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2Br3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
InChI Key |
IDGPYCSCVAFDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















